molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No. B194979
CAS RN: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” is a chemical compound with the molecular formula C12H13NO3 . It belongs to the family of epoxy resins, which are characterized by the presence of an epoxide group .


Synthesis Analysis

The synthesis of compounds similar to “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” has been reported in the literature. For instance, a study describes the synthesis of a mesoporous catalyst using a compound with a similar structure . Another study reports the synthesis of silicon quantum dots (SiQDs) by solvothermal reaction of 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) and ethylenediaminetetraacetic acid (EDTA) .


Molecular Structure Analysis

The molecular structure of “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” can be represented by the InChI string: InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) . The compound has a molecular weight of 219.24 g/mol .

Scientific Research Applications

Food Packaging

The compound, also known as [3- (2,3-Epoxypropoxy)propyl]trimethoxy silane or GLYMO, is used as an adhesion promoter in food packaging . It is particularly used for laminated pouches that must be resistant to sterilization and hot filling . It increases the adhesion between aluminum and polyolefin foils and maintains the strength of the bonding even at elevated temperatures .

Microwaveable Packaging

GLYMO is also used in microwaveable packaging . Its properties help maintain the integrity of the packaging even when subjected to the high temperatures of microwave heating .

UV Ageing Resistance of Asphalt

Another application of this compound is in the improvement of the ultraviolet ageing resistance of asphalt . The compound, when grafted onto the surface of layered double hydroxides (LDHs), helps to improve the UV ageing resistance of asphalt .

Surface Modification of Layered Double Hydroxides (LDHs)

The compound is used to modify the surface of LDHs . The modification helps to promote the dispersibility of LDHs in asphalt .

Glass Fibre Reinforced Plastics

The compound is used in the sizing of glass fibres used for manufacturing glass-fibre-reinforced plastics . It helps to improve the adhesion between the glass fibres and the plastic matrix .

Adhesion Promoter in High-Performance Applications

GLYMO is used as an adhesion promoter in high-performance applications that include thermal processes . It forms a covalent bond to the aluminum surface while the epoxy group reacts with the polyurethane adhesives .

properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWQOBNPISQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512545
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

CAS RN

51781-14-7
Record name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Hydroxy-3,4-dihydro-2-quinoline (prepared in three steps from cyclohexane-1,3-dione and acrylonitrile) is allowed to react with epichlorohydrin to give 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone [J. Med. Chem. 17,529 (1974)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.4 Grams of 5-hydroxy-3,4-dihydrocarbostyril and 3.7 g of sodium hydroxide were added into 100 ml of methanol and stirred at 40°-50° C. for 3 hours, then 150 ml of epichlorohydrin was added thereto and heated under refluxing condition for 5 hours. The reaction mixture was concentrated under a reduced pressure to dryness and the residue thus obtained was recrystallized from methanol-water (1:1) to obtain 18.5 g of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril having the melting of 172°-173° C. as in the form of coloress amorphous crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 2
Reactant of Route 2
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 3
Reactant of Route 3
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 4
Reactant of Route 4
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 5
Reactant of Route 5
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 6
Reactant of Route 6
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.